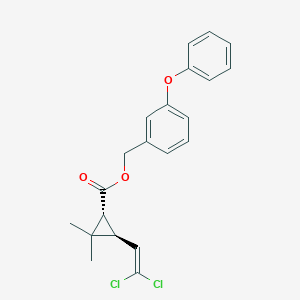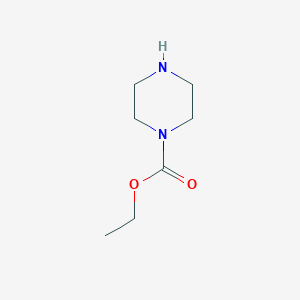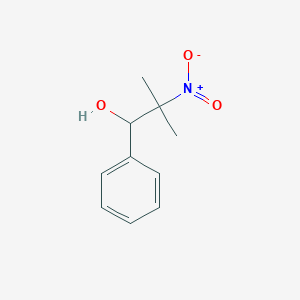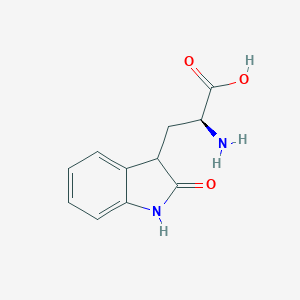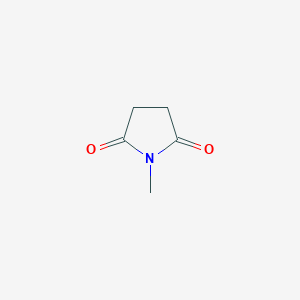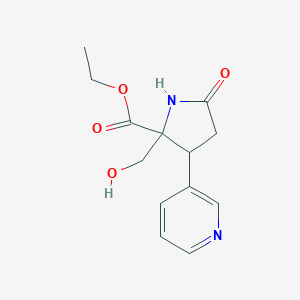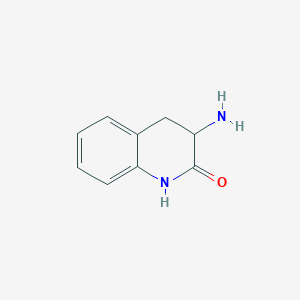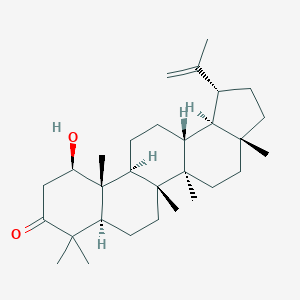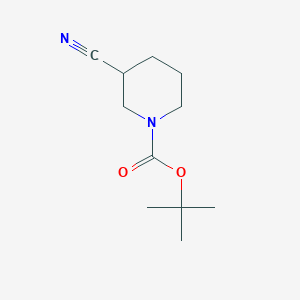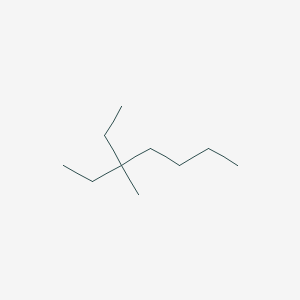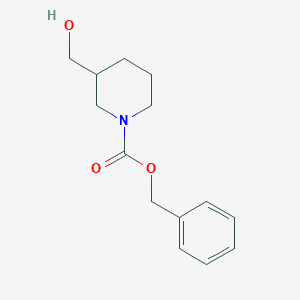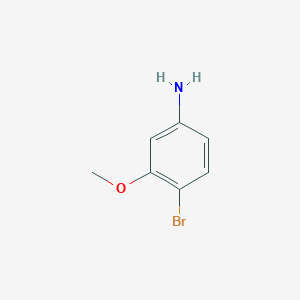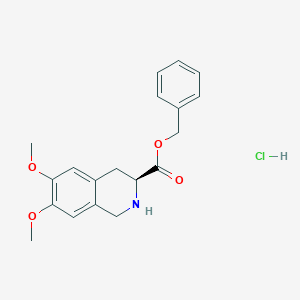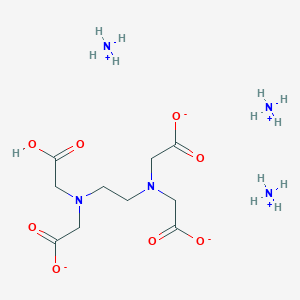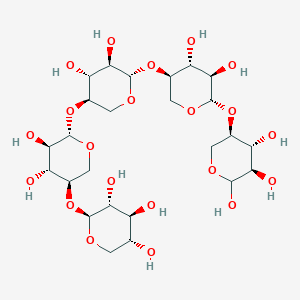
Xylopentaose
Übersicht
Beschreibung
Xylopentaose Description
Xylopentaose is a xylooligosaccharide, a type of oligosaccharide composed of five xylose units linked by β-1,4-glycosidic bonds. It is derived from the hemicellulose component of plant cell walls and can be produced by the hydrolysis of xylan-rich hemicelluloses. Xylopentaose is one of the oligosaccharides with a degree of polymerization (DP) of 5, which can be enzymatically produced from materials such as sugarcane bagasse .
Synthesis Analysis
The synthesis of xylopentaose can be achieved through the enzymatic hydrolysis of xylan. In one study, xylooligosaccharides, including xylopentaose, were prepared from hemicelluloses isolated from sugarcane bagasse using potassium hydroxide. The hydrolysis was performed using crude xylanase secreted by Pichia stipitis, resulting in a maximum yield of 31.8% of XOS, with xylopentaose being one of the minor components .
Molecular Structure Analysis
The molecular structure of xylopentaose has been studied through various techniques such as FT-IR and NMR spectroscopy. These studies have shown that xylopentaose contains additional substituents such as Araf and 4-O-Me-α-D-GlcpA residues, which can be identified through their characteristic spectral signatures .
Chemical Reactions Analysis
Xylopentaose participates in chemical reactions typical of oligosaccharides, such as binding to enzymes and undergoing hydrolysis. The binding of xylopentaose to the catalytic core of family F xylanase from Pseudomonas fluorescens has been elucidated through crystallographic studies. The xylopentaose binds across the carboxy-terminal end of the alpha/beta-barrel in an active-site cleft containing two catalytic glutamates . Additionally, the interaction of xylopentaose with xylanase A from the same organism has been characterized, revealing the distortion and strain of the glycosidic bond during the catalytic process .
Physical and Chemical Properties Analysis
Xylopentaose exhibits physical and chemical properties that are influenced by its structure and substituents. It has been shown to possess antioxidant activity, which was demonstrated using the DPPH assay. This activity is concentration-dependent, suggesting potential applications in food-related industries . The crystallographic studies of xylopentaose bound to xylanase provide insights into the physical interactions between the enzyme and the substrate, including the role of conserved residues and the conformational changes upon binding .
Wissenschaftliche Forschungsanwendungen
Enzyme Activity and Protein Engineering
- Xylopentaose has been used in studies focusing on enzyme activity and protein engineering. For example, a study on the hydrolysis characteristics of xylanase for producing xylo-oligosaccharides demonstrated that xylopentaose was used as a substrate to understand the enzyme's properties and the potential improvements through protein engineering (Li et al., 2017).
Structural Analysis of Enzymes
- Xylopentaose has been essential in elucidating the structure of enzymes such as xylanases. In one study, the crystal structure of a family F enzyme, Pseudomonas fluorescens xylanase, was determined using xylopentaose to understand the binding and catalysis mechanism of family F xylanases (Harris et al., 1994).
Investigation of Reaction Mechanisms
- Studies have utilized xylopentaose to investigate the reaction mechanisms of enzymes like endo-1,4-beta-xylanase. One such study used xylopentaose as a substrate to explore different pathways of oligosaccharide degradation, revealing insights into enzyme action patterns and mechanisms (Biely et al., 1981).
Carbohydrate Binding Module Studies
- Research on carbohydrate-binding modules (CBMs) has also employed xylopentaose. For instance, a study analyzed the importance of hydrophobic and polar residues in the binding of CBM15 from Cellvibrio japonicus to xylopentaose, aiding in understanding the interactions between CBMs and their ligands (Pell et al., 2003).
Quantum Mechanical Studies
- Xylopentaose has been used in quantum mechanical studies, such as a detailed theoretical investigation of the hydrolysis of xylopentaose by xylanase Cex from Cellulomonas fimi. This study provided insights into the catalytic mechanism of xylanase, crucial for understanding enzyme functions at the molecular level (Liu et al., 2012).
Biofuel and Biomass Utilization
- Xylopentaose has been involved in studies related to biofuels and biomass utilization. For example, the production of xylooligosaccharides from sugarcane bagasse using xylanase involved xylopentaose, demonstrating its role in the efficient conversion of agricultural residues into valuable products (Bragatto et al., 2013).
Food and Nutrition Research
- In the food and nutrition field, xylopentaose has been used in studies investigating the composition of sugars in food products. For instance, a study on the sugar composition of xylo-oligosaccharide enzymolysis solution in bread making included xylopentaose as a major component, highlighting its role in food processing and quality (Zhu et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c26-6-1-39-22(17(33)11(6)27)44-8-3-41-24(19(35)13(8)29)46-10-5-42-25(20(36)15(10)31)45-9-4-40-23(18(34)14(9)30)43-7-2-38-21(37)16(32)12(7)28/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21?,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFQNKFIEIYIKL-BLPAIIJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5COC([C@@H]([C@H]5O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



